molecular formula C17H24N2O2 B6628836 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one

4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one

Cat. No.: B6628836
M. Wt: 288.4 g/mol
InChI Key: VGRSYNGZIDYCNY-UHFFFAOYSA-N
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Description

4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is a complex organic compound with a unique structure that combines a pyrrolidine ring, a cyclohexyl group, and a pyridinone moiety

Properties

IUPAC Name

4-(2-cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18-11-9-14(12-16(18)20)17(21)19-10-5-8-15(19)13-6-3-2-4-7-13/h9,11-13,15H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRSYNGZIDYCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCCC2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using a cyclohexyl halide.

    Formation of the Pyridinone Moiety: The pyridinone moiety can be synthesized through a condensation reaction involving a pyridine derivative and a carbonyl compound.

    Final Coupling: The final step involves coupling the pyrrolidine ring with the pyridinone moiety through a carbonylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one: shares structural similarities with other pyrrolidine and pyridinone derivatives.

    Cyclohexylpyrrolidine derivatives: These compounds have similar cyclohexyl and pyrrolidine moieties but may differ in other functional groups.

    Pyridinone derivatives: These compounds contain the pyridinone moiety and may have different substituents on the ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research.

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